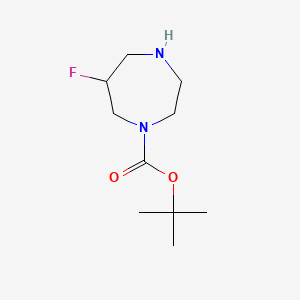

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H19FN2O2 and a molecular weight of 218.27 g/mol It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate typically involves the reaction of 6-fluoro-1,4-diazepane with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The compound can be reduced to modify the diazepane ring or the ester group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Hydrolysis: 6-fluoro-1,4-diazepane-1-carboxylic acid.

Reduction: Reduced forms of the diazepane ring or the ester group.

Aplicaciones Científicas De Investigación

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The fluorine atom may play a role in enhancing the compound’s binding affinity to certain enzymes or receptors, while the diazepane ring provides structural stability and specificity .

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 1,4-diazepane-1-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.

tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate: Contains an additional fluorine atom, potentially altering its reactivity and interactions.

Uniqueness

tert-Butyl 6-fluoro-1,4-diazepane-1-carboxylate is unique due to the presence of a single fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to non-fluorinated or differently fluorinated analogs.

Actividad Biológica

Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom at the 6-position of the diazepane ring enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H18FN2O2, with a molecular weight of approximately 236.73 g/mol. The compound features a six-membered diazepane ring containing two nitrogen atoms, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈FN₂O₂ |

| Molecular Weight | 236.73 g/mol |

| Functional Groups | Diazepane, Carboxylate |

| Fluorine Position | 6 |

The mechanism of action of this compound involves its interaction with specific biological targets. The fluorine atom enhances the compound's lipophilicity and may influence its binding affinity to receptors involved in neurotransmission and other biological pathways. Research indicates that modifications at the 6-position can enhance interactions with various receptors, potentially leading to anxiolytic or sedative effects.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

1. Anxiolytic and Sedative Effects

- Compounds related to diazepanes are known for their anxiolytic properties. Studies suggest that this compound may exhibit similar effects due to its structural characteristics.

2. Anticoagulant Properties

- Derivatives of diazepanes have shown potential as anticoagulants by acting as inhibitors of factor Xa in blood coagulation pathways. This suggests that this compound may have applications in treating thrombotic disorders.

3. Anti-inflammatory Activity

- Research indicates that compounds derived from diazepanes can exhibit anti-inflammatory effects. For instance, studies involving related structures have shown efficacy in reducing inflammation in models of acute pancreatitis and arthritis .

Case Studies

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

Study 1: Anxiolytic Effects

A study evaluating the anxiolytic effects of diazepane derivatives found that modifications at the 6-position significantly enhanced binding affinity to GABA receptors, suggesting that this compound could be an effective anxiolytic agent .

Study 2: Anticoagulant Activity

In vitro assays demonstrated that certain diazepane derivatives inhibited factor Xa activity effectively. This compound showed promise in this regard, indicating potential for development as an anticoagulant drug.

Study 3: Anti-inflammatory Properties

A recent investigation into related compounds revealed significant reductions in inflammatory markers in animal models treated with diazepane derivatives. The findings support further exploration of this compound for inflammatory conditions .

Propiedades

IUPAC Name |

tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13/h8,12H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKGBADRUJJHIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC(C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.